The synthesis of 1-ethyl-N-(thien-2-ylmethyl)piperidin-4-amine typically involves the following steps:
This method allows for the effective formation of the thienylmethyl linkage to the piperidine ring while minimizing side reactions.
The molecular structure of 1-ethyl-N-(thien-2-ylmethyl)piperidin-4-amine can be represented by its InChI key, which is InChI=1S/C12H20N2S/c1-2-14-7-5-11(6-8-14)13-10-12-4-3-9-15-12/h3-4,9,11,13H,2,5-8,10H2,1H3
. This representation indicates the connectivity of atoms within the molecule.
The three-dimensional conformation can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or X-ray crystallography for detailed structural insights.
1-Ethyl-N-(thien-2-ylmethyl)piperidin-4-amine can undergo several chemical reactions:
These reactions highlight the versatility of 1-ethyl-N-(thien-2-ylmethyl)piperidin-4-amine in synthetic organic chemistry.
The mechanism of action for 1-ethyl-N-(thien-2-ylmethyl)piperidin-4-amine involves its interaction with specific molecular targets within biological systems:
Understanding these mechanisms requires further research into its specific biological targets and pathways involved in various applications.
Property | Value |
---|---|
Molecular Formula | |
Molar Mass | 224.37 g/mol |
State | Solid |
Solubility | Soluble in organic solvents |
Hazard Classification | Irritant |
These properties indicate that 1-ethyl-N-(thien-2-ylmethyl)piperidin-4-amine is likely to exhibit moderate solubility in organic solvents due to its hydrophobic ethyl and thienyl groups .
1-Ethyl-N-(thien-2-ylmethyl)piperidin-4-amine has several notable applications:
CAS No.: 53111-25-4
CAS No.: 142-17-6
CAS No.: 2281-22-3
CAS No.: 50657-19-7
CAS No.:
CAS No.: 358-74-7